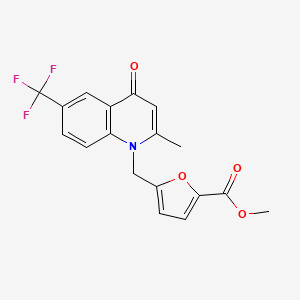
Methyl 5-((2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H14F3NO4 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate, with the chemical formula C18H14F3NO4 and CAS number 1217092-45-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3NO4 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | UKFSONJFLPZKFZ-UHFFFAOYSA-N |
This compound exhibits various biological activities that may be attributed to its structural features. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group enhances lipophilicity and bioactivity, potentially influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that quinoline-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that similar compounds can inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. Inhibition of FASN leads to reduced lipid synthesis and increased oxidative stress in cancer cells, promoting cell death .
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Research has indicated that compounds with similar structures to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Properties : A study published in Cancer Letters investigated the effects of a related quinoline derivative on breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various quinoline derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for infections caused by these pathogens .
- Inhibition of FASN : Research highlighted the role of similar compounds in inhibiting FASN activity in cancer models. The findings suggested that targeting lipid metabolism could be an effective strategy for cancer treatment .
Properties
Molecular Formula |
C18H14F3NO4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H14F3NO4/c1-10-7-15(23)13-8-11(18(19,20)21)3-5-14(13)22(10)9-12-4-6-16(26-12)17(24)25-2/h3-8H,9H2,1-2H3 |
InChI Key |
UKFSONJFLPZKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















